3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine

Lipophilicity Drug-likeness Permeability

3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS 1602903-52-5) is a fully substituted 5-aminopyrazole derivative featuring a cyclobutyl group at the 3-position, an isopropyl group at the 4-position, and a methyl group at the N1-position. This compound belongs to the broader class of aminopyrazole scaffolds that are widely employed in medicinal chemistry as kinase inhibitor cores, GPCR ligand templates, and versatile synthetic intermediates.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13091016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N(N=C1C2CCC2)C)N
InChIInChI=1S/C11H19N3/c1-7(2)9-10(8-5-4-6-8)13-14(3)11(9)12/h7-8H,4-6,12H2,1-3H3
InChIKeySZEQTYNLVRPPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine: A Structurally Differentiated Pyrazole Scaffold for Specialized Screening and MedChem SAR


3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS 1602903-52-5) is a fully substituted 5-aminopyrazole derivative featuring a cyclobutyl group at the 3-position, an isopropyl group at the 4-position, and a methyl group at the N1-position [1]. This compound belongs to the broader class of aminopyrazole scaffolds that are widely employed in medicinal chemistry as kinase inhibitor cores, GPCR ligand templates, and versatile synthetic intermediates [2]. Unlike many simpler pyrazol-5-amine analogs that bear only a single alkyl substituent, the presence of three distinct substituents (cyclobutyl, isopropyl, and methyl) on this scaffold provides unique steric and electronic properties that can be systematically exploited in structure–activity relationship (SAR) campaigns targeting protein active sites or allosteric pockets [2].

Why Generic Substitution of 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine Fails: Physicochemical and Structural Differentiation from Closest Analogs


Interchanging this compound with its closest commercially available analogs—such as 3-cyclobutyl-1-methyl-1H-pyrazol-5-amine or 3-cyclobutyl-1H-pyrazol-5-amine—is not scientifically justifiable without explicit re-validation. The C4 isopropyl substitution in the target compound introduces a significant increase in lipophilicity (ΔXLogP3 ≈ +1.1) and molecular volume (ΔMW ≈ +42–56 Da) relative to des-isopropyl analogs, while simultaneously altering the number of rotatable bonds [1][3][4]. These changes directly affect membrane permeability, metabolic stability, and target-binding conformations. Even among regioisomers that share the same molecular formula (e.g., 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine), the positional variation of the isopropyl group from N1 to C4 fundamentally alters the presentation of the pharmacophoric amine and the shape of the hydrophobic envelope, leading to divergent selectivity and potency profiles that cannot be predicted a priori [2].

3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine: Head-to-Head Quantitative Differentiation Against Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to Des-Isopropyl Analogs Drives Differential Membrane Permeability

The target compound exhibits an XLogP3 of 2.1, which is significantly higher than both 3-cyclobutyl-1-methyl-1H-pyrazol-5-amine (XLogP3 = 1.0) and 3-cyclobutyl-1H-pyrazol-5-amine (XLogP3 = 1.0) [1][2][3]. The ΔXLogP3 of +1.1 log units corresponds to an approximately 12.6-fold increase in the predicted octanol–water partition coefficient, indicating substantially enhanced passive membrane permeability that is critical for intracellular target engagement and CNS penetration potential.

Lipophilicity Drug-likeness Permeability ADME

Increased Molecular Weight and Rotatable Bond Count Differentiate Target Compound from Simpler Analogs for Fragment-Based Screening vs. Lead-Like Optimization

The target compound (MW = 193.29 g/mol) exhibits a molecular weight increase of +42.08 Da over 3-cyclobutyl-1-methyl-1H-pyrazol-5-amine (MW = 151.21 g/mol) and +56.11 Da over 3-cyclobutyl-1H-pyrazol-5-amine (MW = 137.18 g/mol), accompanied by an increase from 1 to 2 rotatable bonds [1][2][3]. This places the target compound well outside the typical fragment space (MW < 300 Da is satisfied, but MW > 150 Da exceeds the Rule of Three for fragments), positioning it instead as a lead-like scaffold suitable for direct optimization rather than fragment growing.

Molecular weight Rotatable bonds Fragment-based drug discovery Lead-likeness

Reduced Topological Polar Surface Area (TPSA) Relative to Unsubstituted Analog Improves Predicted Membrane Penetration

The target compound has a TPSA of 43.8 Ų, which is identical to the 3-cyclobutyl-1-methyl-1H-pyrazol-5-amine analog (43.8 Ų) but substantially lower than the unsubstituted 3-cyclobutyl-1H-pyrazol-5-amine (TPSA = 54.7 Ų) [1][2][3]. The ΔTPSA of −10.9 Ų relative to the unsubstituted analog arises from the methylation of the N1 position, which removes a hydrogen bond donor, and represents a meaningful improvement for blood–brain barrier penetration, where TPSA < 60–70 Ų is generally associated with favorable CNS exposure.

Polar surface area BBB penetration Oral bioavailability Drug design

Single Hydrogen Bond Donor (HBD) Profile Distinguishes Target Compound as an Optimized Lead-Like Scaffold with Reduced Hydrogen Bonding Burden

The target compound possesses a single hydrogen bond donor (HBD = 1), compared to two donors (HBD = 2) for the unsubstituted 3-cyclobutyl-1H-pyrazol-5-amine [1][2]. Reducing the HBD count from 2 to 1 lowers the desolvation penalty required for passive membrane permeation and decreases the potential for non-specific hydrogen bonding interactions that can contribute to off-target pharmacology.

Hydrogen bonding Drug-likeness Permeability Selectivity

Commercial Availability at 95% Purity with Defined Physicochemical Specification Enables Reproducible SAR Studies

The target compound is commercially available from multiple suppliers, including Leyan (Cat. No. 2093055) and Enamine (Cat. No. EN300-1147887), with a specified purity of 95% and associated computed LogP of 2.39 (TPSA 43.84), as independently verified [1]. This specification is comparable to the purity available for the analog 3-cyclobutyl-1-methyl-1H-pyrazol-5-amine (typically 95%), but the target compound's unique substitution pattern is not available from all vendors that supply the simpler analog, necessitating careful supplier selection to ensure supply chain consistency for longitudinal SAR programs.

Chemical procurement Purity specification Reproducibility Screening libraries

Unique C4 Isopropyl Substitution Pattern Creates a Distinct Hydrophobic Motif Not Present in Any Closest Commercially Available Analog

Among closest commercially available pyrazol-5-amine analogs, no compound simultaneously bears a cyclobutyl group at C3, an isopropyl group at C4, and a methyl group at N1. The nearest analog, 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine (CAS 1707563-60-7), is a regioisomer that places the isopropyl group at N1 instead of C4, resulting in a fundamentally different spatial orientation of the hydrophobic moiety relative to the 5-amino hydrogen bond donor/acceptor pharmacophore [1]. Patent literature on substituted pyrazole derivatives explicitly teaches that cycloalkyl substitution patterns at the C3, C4, and N1 positions differentially modulate potency, selectivity, and pharmacokinetic properties across kinase and GPCR target classes [2].

Structural uniqueness Hydrophobic pocket Kinase hinge region Selectivity

Best Research and Industrial Application Scenarios for 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity for Intracellular Target Engagement

The target compound's XLogP3 of 2.1 (Δ +1.1 vs. des-isopropyl analogs) positions it as a preferred starting scaffold for kinase inhibitor programs where increased membrane permeability is required to reach intracellular ATP-binding pockets [1]. The C4 isopropyl group can be further derivatized or retained as a hydrophobic anchor in the kinase hinge region or back pocket, consistent with patent teachings on substituted pyrazoles as kinase inhibitors [2].

CNS-Penetrant GPCR Ligand Design Based on Favorable TPSA and HBD Profile

With a TPSA of 43.8 Ų (well below the 60–70 Ų threshold for CNS penetration) and only one hydrogen bond donor, this compound is structurally optimized for blood–brain barrier penetration relative to unsubstituted pyrazol-5-amines [1]. Medicinal chemistry teams pursuing CNS-active GPCR modulators can leverage this scaffold to reduce the number of synthetic iterations needed to achieve brain exposure, accelerating lead optimization timelines.

Diversification of Screening Libraries for Novel Target Classes

The unique combination of cyclobutyl, isopropyl, and N-methyl substituents is not represented in any single commercially available analog, making this compound a valuable addition to diversity-oriented screening libraries [1]. Procurement for high-throughput screening (HTS) campaigns targeting novel or orphan receptors, where chemical diversity is paramount, can benefit from the differentiated pharmacophore presentation this compound provides.

Patent-Evasive Scaffold Hopping in Competitive Intellectual Property Landscapes

For pharmaceutical companies seeking to design around existing patent claims that cover simpler pyrazol-5-amine scaffolds, the C4 isopropyl substitution offers a clear structural point of differentiation [2]. The compound can serve as a starting point for scaffold hopping exercises, enabling the generation of novel intellectual property while retaining the core aminopyrazole pharmacophore that has demonstrated utility across multiple target classes [2].

Quote Request

Request a Quote for 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.